ET-1 Receptor Binding Potency: WS009B Exhibits 8.7-Fold Higher Affinity Compared to Co-Isolated WS009A
In a standardized endothelin receptor binding assay, WS009B demonstrates significantly higher affinity for the ET-1 receptor compared to its co-isolated natural product analog, WS009A. WS009B achieves an IC50 of 6.7 x 10⁻⁷ M (0.67 µM), while WS009A shows an IC50 of 5.8 x 10⁻⁶ M (5.8 µM) [1]. This represents a quantified 8.7-fold increase in potency for WS009B, underscoring its superior target engagement at lower concentrations.
| Evidence Dimension | ET-1 Receptor Binding Affinity (IC50) |
|---|---|
| Target Compound Data | 6.7 x 10⁻⁷ M (0.67 µM) |
| Comparator Or Baseline | WS009A: 5.8 x 10⁻⁶ M (5.8 µM) |
| Quantified Difference | 8.7-fold more potent (lower IC50) |
| Conditions | Endothelin receptor binding assay using [125I]ET-1 |
Why This Matters
This head-to-head data directly informs procurement decisions by quantifying the superior potency of WS009B over the closest structural analog, enabling researchers to use lower concentrations to achieve the same level of receptor blockade, potentially reducing off-target effects and conserving valuable compound.
- [1] Miyata S, Ohhata N, Murai H, Masui Y, Ezaki M, Takase S, Nishikawa M, Kiyoto S, Okuhara M, Kohsaka M. WS009 A and B, new endothelin receptor antagonists isolated from Streptomyces sp. no. 89009. I. Taxonomy, fermentation, isolation, physico-chemical properties and biological activities. J Antibiot (Tokyo). 1992 Jul;45(7):1029-40. View Source
